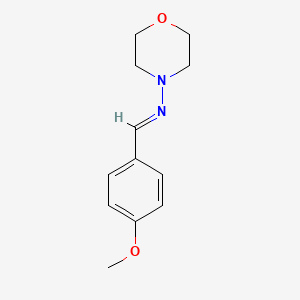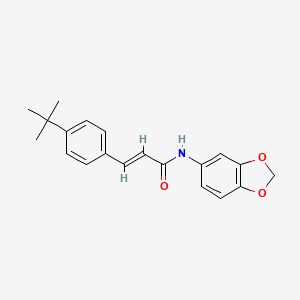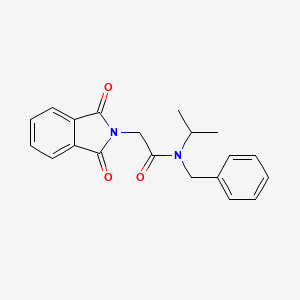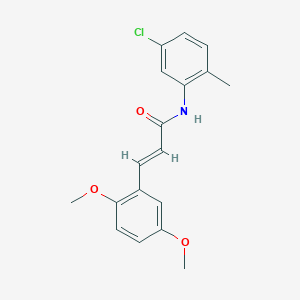![molecular formula C18H23ClN4O3 B5542249 2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)
2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis involves complex chemical reactions to form the desired compound. Similar compounds have been synthesized through reactions like cyclization of N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides to form related imidazolin-5-ones but did not yield the exact compound . These processes often require precise conditions and catalysts to promote the desired reaction pathways (Nguyen et al., 2016).
Molecular Structure Analysis
Molecular structure determination is critical for understanding the compound's chemical behavior and interaction with other molecules. X-ray crystallography is a common method used for this purpose. For example, the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide was determined, showing the orientation of the chlorophenyl ring relative to the thiazole ring and the intermolecular interactions forming the crystal structure (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve interactions with other chemicals, leading to various products depending on the reactants and conditions. For example, the cyclization of some N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides showcases how specific conditions can lead to different products, offering insight into the reactivity of the core structure (Nguyen et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding how a compound behaves under different conditions. The crystallography studies provide detailed information on the molecular geometry and intermolecular forces affecting the compound's physical state and stability (Saravanan et al., 2016).
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, stability under various conditions, and potential for undergoing specific reactions, are crucial for practical applications and safety considerations. The synthesis and structural elucidation of related compounds, like N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, provide valuable insights into the chemical behavior and potential functionalities of these molecules (MahyavanshiJyotindra et al., 2011).
Aplicaciones Científicas De Investigación
Radiosynthesis and Mode of Action Studies
Compounds structurally related to the given chemical, such as chloroacetanilide herbicides (like acetochlor), have been used in studies involving radiosynthesis for understanding their metabolism and mode of action. This research provides insights into how such compounds behave and interact at the molecular level (Latli & Casida, 1995).
Structural Analysis
The structural analysis of similar acetamide compounds is crucial in understanding their physical and chemical properties. For example, studies on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have revealed how molecular structures influence their interaction patterns, which is essential for designing more efficient and targeted compounds (Saravanan et al., 2016).
Antibacterial Activity
Derivatives of this compound have been explored for their antibacterial properties. Studies on similar 4-oxo-thiazolidine and 2-oxo-azetidine derivatives have shown moderate to good activity against various bacteria, indicating their potential as antibacterial agents (Desai et al., 2008).
Inhibition Studies
Compounds with structural similarities have been synthesized and evaluated for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). This research is significant in developing treatments for conditions like Alzheimer's disease, where enzyme inhibition plays a key role (Riaz et al., 2020).
Powder Diffraction Studies
Powder diffraction techniques have been used to characterize similar compounds like derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides. Such studies help in understanding the crystalline nature and stability of these compounds (Olszewska et al., 2009).
DNA Interaction Analysis
Research has been conducted to understand how compounds like 2,5-bis(4-guanylphenyl)furan, structurally related to the given chemical, interact with DNA. These studies are significant in the field of drug design and understanding the molecular basis of drug-DNA interactions (Laughton et al., 1995).
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,2,4-triazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3/c1-2-4-16-21-23(14-8-6-13(19)7-9-14)18(25)22(16)12-17(24)20-11-15-5-3-10-26-15/h6-9,15H,2-5,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVAKXCCCNSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)N1CC(=O)NCC2CCCO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)
![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)
![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)
![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)
![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)




![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)
